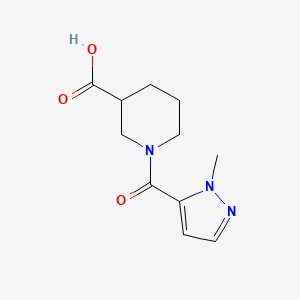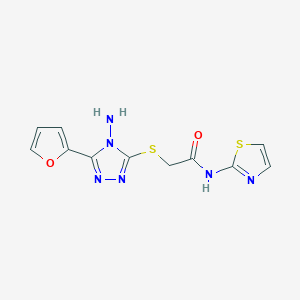
Acide 2-(1,2,3-thiadiazol-4-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,3-Thiadiazol-4-yl)acetic acid is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.
Applications De Recherche Scientifique
Activité antimicrobienne
Acide 2-(1,2,3-thiadiazol-4-yl)acétique : les dérivés ont été étudiés pour leur potentiel antimicrobien. Des chercheurs ont synthétisé divers analogues et évalué leur efficacité contre des micro-organismes tels qu'Escherichia coli, Bacillus mycoides et Candida albicans . Notamment, certains composés ont démontré une activité antimicrobienne supérieure, ce qui en fait des candidats prometteurs pour le développement de médicaments.
Activité inhibitrice contre SHP1
Une étude théorique a exploré les effets inhibiteurs des dérivés de 2-phényl-1,3,4-thiadiazole sur la protéine tyrosine phosphatase SHP1. Ces composés ont présenté une activité optique et inhibitrice, suggérant des applications thérapeutiques potentielles .
Effets cytotoxiques dans les cellules cancéreuses
Des composés dérivés de l'échafaudage du 1,3,4-thiadiazole ont été évalués pour leurs propriétés cytotoxiques. Par exemple, des chercheurs ont évalué l'impact de dérivés spécifiques sur des lignées de cellules leucémiques (par exemple, K562 CML, Jurkat et MT-2) et des cellules de carcinome cervical HeLa . La compréhension de leurs profils de cytotoxicité est cruciale pour le développement de médicaments anticancéreux.
Activités biologiques diverses
Le groupement 1,3,4-thiadiazole est polyvalent, avec une large gamme d'actions biologiques. Au-delà des effets antimicrobiens et anticancéreux, il a été associé à des propriétés antidiabétiques, antihypertensives, anti-inflammatoires et antivirales . Les chercheurs continuent d'explorer de nouvelles applications au sein de cet échafaudage.
Synthèse de composés contenant de l'azote
Les halogénures d'hydrazonoyle, y compris ceux dérivés des 1,3,4-thiadiazoles, jouent un rôle essentiel dans la synthèse de divers composés contenant de l'azote. Ces réactions contribuent au développement d'agents pharmaceutiques et d'autres matériaux fonctionnels .
Chimie industrielle et médicinale
En raison de leur réactivité chimique, les 1,3,4-thiadiazoles trouvent des applications en chimie médicinale et dans les procédés industriels. Leur groupement fonctionnel unique –C(X):NNH– permet des transformations diverses, ce qui en fait des blocs de construction précieux .
Mécanisme D'action
Target of Action
Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gaba_a pathway . This suggests that 2-(1,2,3-Thiadiazol-4-yl)acetic acid might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the thiadiazole ring is unstable in an alkaline environment, and it is easy to open the ring to produce by-products . This suggests that the pH of the environment might influence the action and stability of 2-(1,2,3-Thiadiazol-4-yl)acetic acid.
Analyse Biochimique
Biochemical Properties
For instance, they have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Some thiadiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines . They can disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiadiazole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
Some thiadiazole derivatives have been reported to have antinociceptive effects on nociceptive pathways of the nervous system in mice .
Metabolic Pathways
It is known that thiadiazole derivatives can disrupt processes related to DNA replication .
Transport and Distribution
It is known that thiadiazole derivatives can cross cellular membranes and interact with biological targets with distinct affinities .
Subcellular Localization
It is known that thiadiazole derivatives can cross cellular membranes and interact with biological targets with distinct affinities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Thiadiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, followed by cyclization to form the thiadiazole ring . Another approach includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .
Industrial Production Methods
Industrial production methods for 2-(1,2,3-Thiadiazol-4-yl)acetic acid often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of these methods is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,3-Thiadiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups
Propriétés
IUPAC Name |
2-(thiadiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-9-6-5-3/h2H,1H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAROPYHJCBWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35987-88-3 |
Source


|
| Record name | 2-(1,2,3-thiadiazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2470405.png)


![N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2470410.png)

![1-(2-FLUOROPHENYL)-4-[4-(2-METHOXYPHENOXY)BENZENESULFONYL]PIPERAZINE](/img/structure/B2470414.png)
![3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione](/img/structure/B2470415.png)


![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2470420.png)

![1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile](/img/structure/B2470424.png)
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2470425.png)
